N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c1-24-12-8-4-2-6-10(12)15-20-21-17(23-15)19-14(22)16-18-11-7-3-5-9-13(11)25-16/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLANCYUXBCHMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzo[d]thiazole Moiety: This step often involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzo[d]thiazole ring.
Coupling Reactions: The final step involves coupling the oxadiazole and benzo[d]thiazole intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The biological activities of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide are primarily attributed to its structural components. The following sections detail its pharmacological properties:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as HCT-116 (colon cancer), PC-3 (prostate cancer), and SNB-19 (brain cancer) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 13.62 | |
| Compound B | PC-3 | 21.74 | |
| This compound | SNB-19 | TBD | Current Study |
Anti-inflammatory Properties
Oxadiazole derivatives have also been studied for their anti-inflammatory effects. In vivo studies indicated that these compounds can significantly reduce edema in carrageenan-induced paw edema models . The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects of Oxadiazole Derivatives
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have been evaluated using the DPPH radical scavenging assay. Results indicate that these compounds exhibit significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .
Table 3: Antioxidant Activity Comparison
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A recent study investigated the cytotoxic effects of this compound on human cancer cell lines and found promising results indicating its potential as an anticancer agent.
- Anti-inflammatory Mechanism Exploration : Another study focused on elucidating the anti-inflammatory mechanisms through in vivo models and demonstrated significant reductions in inflammation markers.
Mechanism of Action
The mechanism of action of N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and benzo[d]thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : Methylthio-substituted compounds (e.g., target compound, Compound 448) likely exhibit higher logP values than nitro- or chloro-substituted analogs, favoring blood-brain barrier penetration .
- Thermal Stability : Melting points for oxadiazole derivatives range from 180–206°C, correlating with crystallinity and intermolecular interactions (e.g., Compound 7: 186–188°C; Compound 9: 205–206°C) .
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Oxadiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., Compound 4a) show higher synthetic yields but unconfirmed bioactivity compared to oxadiazole analogs .
- Substituent Position : Antiviral activity in Wang et al.’s study was optimal when substituents were para to the oxadiazole ring, suggesting steric and electronic compatibility with viral targets .
- Therapeutic Potential: The target compound’s benzo[d]thiazole-oxadiazole hybrid structure positions it as a candidate for dual antiviral and neuroprotective applications, warranting further in vitro validation.
Q & A
Q. What advanced techniques predict physicochemical properties when experimental data are limited?
- Methodology : Use QSPR models (e.g., EPI Suite) to estimate logP, aqueous solubility, and melting points. Molecular dynamics simulations (e.g., GROMACS) can predict density (e.g., 1.506 g/cm³ for thiadiazole analogs) and thermal stability. Validate with DSC for phase transitions .
Contradiction Handling & Best Practices
- Example : In , co-crystals of intermediates were isolated, but pure thioacetamide (4.1a) could not be obtained despite varied conditions. Solution: Use alternative characterization (e.g., in situ Raman spectroscopy) or stabilize intermediates via derivatization (e.g., acetylation) .
- Data Conflicts : Cross-validate elemental analysis (%) with theoretical values (e.g., ±0.3% tolerance for C/H/N). Discrepancies may indicate hydration or solvent retention, requiring Karl Fischer titration or TGA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
